4-[(4-Phenylmethoxyphenyl)methylideneamino]phenol
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Overview
Description
4-[(4-Phenylmethoxyphenyl)methylideneamino]phenol is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its unique structure, which includes a phenylmethoxy group and a phenol group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Phenylmethoxyphenyl)methylideneamino]phenol typically involves the condensation reaction between 4-aminophenol and 4-phenylmethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Phenylmethoxyphenyl)methylideneamino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The Schiff base can be reduced to form secondary amines.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Various substituted phenols and derivatives.
Scientific Research Applications
4-[(4-Phenylmethoxyphenyl)methylideneamino]phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Phenylmethoxyphenyl)methylideneamino]phenol involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence its biological activity. Additionally, the phenol group can participate in redox reactions, contributing to its antioxidant properties. The Schiff base structure allows it to interact with enzymes and other proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)methylideneamino]phenol
- 4-[(4-Phenylmethoxyphenyl)methylideneamino]benzoic acid
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
Uniqueness
4-[(4-Phenylmethoxyphenyl)methylideneamino]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylmethoxy group and Schiff base structure make it versatile for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C20H17NO2 |
---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-[(4-phenylmethoxyphenyl)methylideneamino]phenol |
InChI |
InChI=1S/C20H17NO2/c22-19-10-8-18(9-11-19)21-14-16-6-12-20(13-7-16)23-15-17-4-2-1-3-5-17/h1-14,22H,15H2 |
InChI Key |
XVNUURWWXPJMFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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